2-Amino-14-methylhexadec-4-ene-1,3-diol
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Overview
Description
2-Amino-14-methylhexadec-4-ene-1,3-diol is an organic compound with the molecular formula C17H35NO2. It is a sphingoid base, which means it is a type of long-chain amino alcohol. This compound is structurally related to sphingosine, a key component of sphingolipids found in cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-14-methylhexadec-4-ene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as long-chain fatty acids or their derivatives.
Amidation: The fatty acid is first converted into an amide through a reaction with ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Double Bond Introduction: The double bond is introduced through dehydrogenation reactions, typically using catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amidation, reduction, and hydroxylation reactions.
Catalysts: Industrial catalysts are employed to enhance reaction rates and yields.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-14-methylhexadec-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound into saturated amino alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated amino alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-Amino-14-methylhexadec-4-ene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex sphingolipids and other bioactive molecules.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in sphingolipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Industry: It is used in the production of cosmetics and personal care products due to its moisturizing and skin-conditioning properties.
Mechanism of Action
The mechanism of action of 2-Amino-14-methylhexadec-4-ene-1,3-diol involves its interaction with cellular membranes and enzymes involved in sphingolipid metabolism. The compound can:
Modulate Enzyme Activity: It affects the activity of enzymes such as sphingomyelinase and ceramidase, which are involved in the breakdown and synthesis of sphingolipids.
Alter Membrane Properties: By incorporating into cell membranes, it can influence membrane fluidity and permeability, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A structurally related compound with a similar sphingoid base structure.
Phytosphingosine: Another sphingoid base with an additional hydroxyl group.
Dihydrosphingosine: A saturated analog of sphingosine.
Uniqueness
2-Amino-14-methylhexadec-4-ene-1,3-diol is unique due to its specific structure, which includes a methyl group at the 14th position and a double bond at the 4th position. This unique structure imparts distinct biochemical properties, making it valuable in research and industrial applications.
Properties
CAS No. |
86067-68-7 |
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Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2-amino-14-methylhexadec-4-ene-1,3-diol |
InChI |
InChI=1S/C17H35NO2/c1-3-15(2)12-10-8-6-4-5-7-9-11-13-17(20)16(18)14-19/h11,13,15-17,19-20H,3-10,12,14,18H2,1-2H3 |
InChI Key |
NJVGCHGRFMZTKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCC=CC(C(CO)N)O |
Origin of Product |
United States |
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